![molecular formula C14H22BNO4 B1458564 (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid CAS No. 1704066-86-3](/img/structure/B1458564.png)
(4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid
Overview
Description
“(4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid” is a boronic acid compound with the molecular formula C14H22BNO4 . It is related to other boronic acid compounds such as “(3-fluoro-4-(3-morpholinopropoxy)phenyl)boronic acid” and “3-(Morpholinomethyl)phenylboronic acid” which have similar structures .
Synthesis Analysis
Boronic acids, including “(4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid”, are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Protodeboronation of boronic esters, a process that removes the boron group, is not well developed but has been achieved using a radical approach .Molecular Structure Analysis
The InChI code for a related compound, “(3-fluoro-4-(3-morpholinopropoxy)phenyl)boronic acid”, is 1S/C13H19BFNO4/c15-12-10-11(14(17)18)2-3-13(12)20-7-1-4-16-5-8-19-9-6-16/h2-3,10,17-18H,1,4-9H2 . This gives us some insight into the likely structure of “(4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid”.Chemical Reactions Analysis
Boronic acids are used in Suzuki–Miyaura coupling reactions, which involve the formation of a new carbon-carbon bond between the boronic acid and another organic compound . Protodeboronation, the removal of the boron group, can be achieved using a radical approach .Physical And Chemical Properties Analysis
The molecular weight of “(4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid” is 279.14 . The properties of boronic acids can vary depending on the medium, and they can act as Brønsted acids in anhydrous media .Mechanism of Action
Future Directions
The use of boronic acids in Suzuki–Miyaura coupling is well-established, but there is potential for further development in the area of protodeboronation . This could open up new possibilities for the synthesis of complex organic compounds. Additionally, the development of safer and more environmentally friendly methods for the synthesis and use of boronic acids is an important area of future research .
properties
IUPAC Name |
[4-methyl-3-(3-morpholin-4-ylpropoxy)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO4/c1-12-3-4-13(15(17)18)11-14(12)20-8-2-5-16-6-9-19-10-7-16/h3-4,11,17-18H,2,5-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSNOZWYFXKBEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C)OCCCN2CCOCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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